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molecular formula C12H12O B8476354 2-(3,4-Dihydro-naphth-2-yl)acetaldehyde

2-(3,4-Dihydro-naphth-2-yl)acetaldehyde

Cat. No. B8476354
M. Wt: 172.22 g/mol
InChI Key: BJOYKRKDPGCHKQ-UHFFFAOYSA-N
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Patent
US06127396

Procedure details

A solution, cooled to -60° C., of 18.60 g (0.086 mol) of the ester obtained in Step 1 in 360 ml of CH2Cl2 is treated, dropwise, with a molar solution of diisobutylaluminium hydride in CH2Cl2 (170 ml). After stirring for 2 hours at -60° C., the mixture is hydrolysed, at that temperature, by successive addition of NH4Cl 10% (35 ml) and 1N HCl (42 ml). The temperature of the mixture is increased to 20° C. over a period of 1 hour and the precipitate formed is then suctioned off and washed with CH2Cl2. The filtrate is washed with water and then with saturated NaCl solution, dried and evaporated. The oily residue obtained is chromatographed on silica, eluting with a mixture of cyclohexane/EtOAc=95/5. The expected compound is isolated in the form of a colourless oil and is used as such for the following reaction.
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]=1[CH2:11][C:12](OCC)=[O:13].[H-].C([Al+]CC(C)C)C(C)C.[NH4+].[Cl-].Cl>C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]=1[CH2:11][CH:12]=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C1=C(CCC2=CC=CC=C12)CC(=O)OCC
Name
Quantity
360 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at -60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture is increased to 20° C. over a period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
WASH
Type
WASH
Details
washed with CH2Cl2
WASH
Type
WASH
Details
The filtrate is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated NaCl solution, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica
WASH
Type
WASH
Details
eluting with a mixture of cyclohexane/EtOAc=95/5

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(CCC2=CC=CC=C12)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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